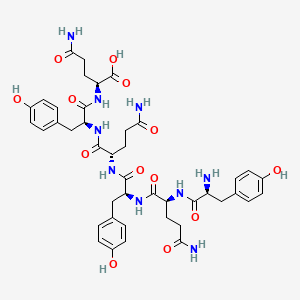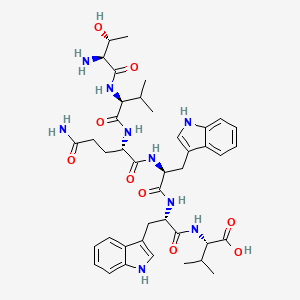
2,4-Difluoro-2',6'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached at specific positions on the rings. The presence of fluorine atoms and methyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms and methyl groups on the benzene rings can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce hydroxylated or carbonylated compounds .
Aplicaciones Científicas De Investigación
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s fluorine atoms and methyl groups influence its reactivity and selectivity. For example, in electrophilic substitution reactions, the electron-withdrawing effect of the fluorine atoms can stabilize the intermediate carbocation, leading to regioselective substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .
Comparación Con Compuestos Similares
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2,4-Difluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different electronic and steric properties.
2,4-Difluoro-4-hydroxy-1,1’-biphenyl: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
2,4-Difluoro-2’,6’-dimethyl-4-carboxy-1,1’-biphenyl: The presence of a carboxyl group introduces acidity and the potential for forming esters and amides
These comparisons highlight the unique features of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl, such as its specific substitution pattern and the influence of fluorine and methyl groups on its chemical behavior.
Propiedades
Número CAS |
501654-61-1 |
|---|---|
Fórmula molecular |
C14H12F2 |
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H12F2/c1-9-4-3-5-10(2)14(9)12-7-6-11(15)8-13(12)16/h3-8H,1-2H3 |
Clave InChI |
NNDBDCBOFUFZPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)



![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)


![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
